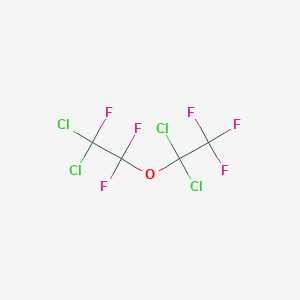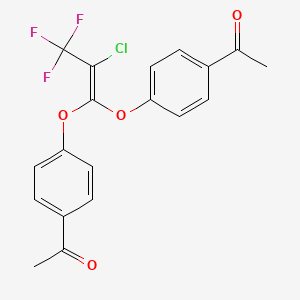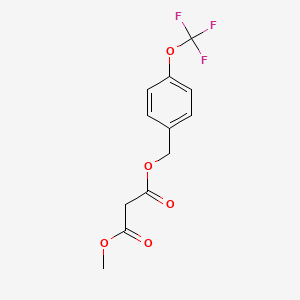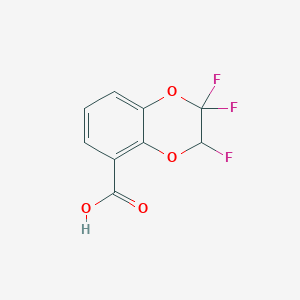
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid is a synthetic compound with the molecular formula C9H5F3O4 and a molecular weight of 234.13 g/mol. This compound was first synthesized in 2000 by researchers at Merck & Co.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid involves several steps. The starting material is typically a benzodioxane derivative, which undergoes trifluoromethylation and carboxylation reactions to introduce the trifluoromethyl and carboxylic acid groups, respectively. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and carboxylic acid moiety play crucial roles in its biological activity. The compound can modulate enzyme activity, affect signal transduction pathways, and interact with cellular receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Benzodioxan-5-carboxylic acid: This compound lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)benzoic acid: This compound has a similar trifluoromethyl group but lacks the benzodioxane structure, leading to different chemical and biological properties.
Uniqueness
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzodioxane structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
2,2,3-trifluoro-3H-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-8-9(11,12)16-5-3-1-2-4(7(13)14)6(5)15-8/h1-3,8H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHGGYNQVPWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
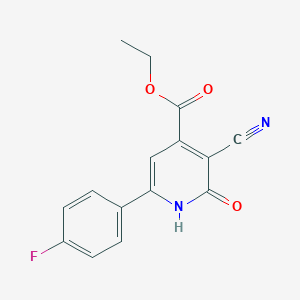
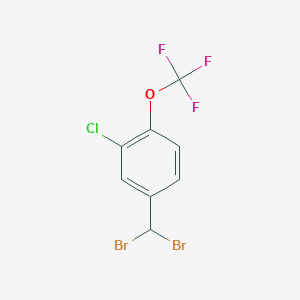
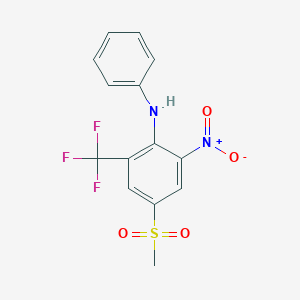

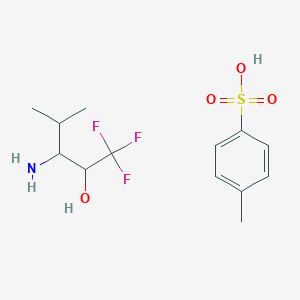
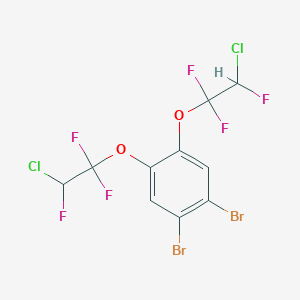
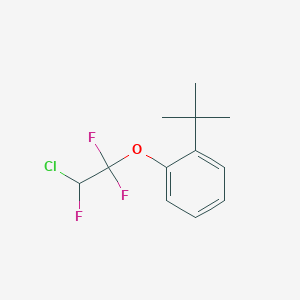
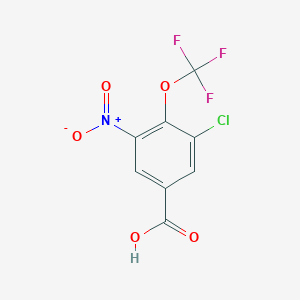
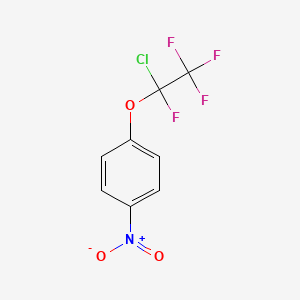

![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
